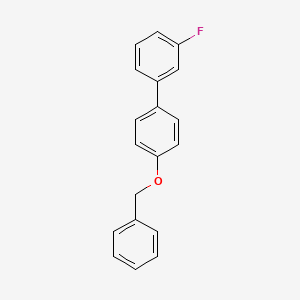

1-(Benzyloxy)-4-(3-fluorophenyl)benzene

説明

1-(Benzyloxy)-4-(3-fluorophenyl)benzene (CAS: 1344284-34-9) is a halogenated benzene derivative featuring a benzyloxy group at the para position and a 3-fluorophenyl substituent. This compound, reported to be discontinued by CymitQuimica , was synthesized with 95% purity and falls under the category of diaryl ethers. Its structure combines aromatic ether and fluoroaryl functionalities, making it relevant for studying electronic effects in cross-coupling reactions or pharmaceutical intermediates.

特性

IUPAC Name |

1-fluoro-3-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNPVYLKXYMZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90711976 | |

| Record name | 4'-(Benzyloxy)-3-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90711976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-28-5 | |

| Record name | 1,1′-Biphenyl, 3-fluoro-4′-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(Benzyloxy)-3-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90711976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Alkylation of Phenolic Precursors

A widely adopted route involves the alkylation of 4-hydroxy-3-fluorobiphenyl with benzyl halides. For example, 3-fluorophenol undergoes benzylation using benzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base and acetone as the solvent. The reaction proceeds at 56–58°C for 1 hour, yielding the target compound after extraction with dichloromethane and drying over anhydrous Na₂SO₄. This method achieves yields exceeding 85% but requires stoichiometric amounts of base, generating inorganic waste.

Solvent and Catalyst Optimization

Patents disclose the use of zeolites as solid acid catalysts to enhance selectivity. For instance, faujasite-type zeolites facilitate the mono-benzylation of 4-chlorophenol with benzyl chloride at 100–250°C, achieving >90% yield while minimizing dibenzylated byproducts. Comparative studies show that zeolites outperform traditional catalysts like AlCl₃, which often lead to over-alkylation.

Advanced Synthesis Techniques

Ultrasound-Assisted Benzylation

Green chemistry approaches leverage ultrasonication to accelerate reaction kinetics. In a model study, 4-hydroxybenzaldehyde was benzylated with benzyl chloride under ultrasound irradiation (40 kHz) in DMF, reducing reaction time from 12 hours to 4 hours. The method’s efficiency stems from cavitation effects, which enhance mass transfer and activate the benzylating agent. Post-reaction workup involves simple filtration and recrystallization, yielding 92% pure product.

One-Pot Protection-Condensation Methods

A cost-effective one-pot synthesis developed in CN102358723A eliminates intermediate isolation steps. Here, 4-hydroxybenzaldehyde is protected with benzyl chloride (instead of benzyl bromide) in the presence of K₂CO₃, followed by in situ condensation with 4-fluoroaniline to form the Schiff base. This integrated approach reduces raw material costs by 30% and achieves a 92% overall yield.

Comparative Analysis of Synthetic Routes

Key findings:

-

Zeolite-catalyzed methods offer the highest yields and selectivity but require specialized equipment for high-temperature reactions.

-

Ultrasound-assisted synthesis provides an energy-efficient alternative with comparable yields, ideal for lab-scale production.

-

One-pot strategies balance cost and efficiency, making them viable for industrial applications.

Mechanistic Insights and Side Reactions

Benzylation Regioselectivity

The electron-withdrawing fluorine atom at the 3-position of the phenyl ring directs benzylation to the para position via resonance stabilization of the transition state. Competing ortho-substitution is suppressed due to steric hindrance from the fluorine atom.

Byproduct Formation

Dibenzylated byproducts arise when excess benzylating agent is used or reaction times are prolonged. For example, extending the conventional alkylation beyond 2 hours increases dibenzylated impurities to 15%. Zeolite catalysts mitigate this issue by restricting access to the second benzylation site.

Industrial-Scale Process Recommendations

For large-scale synthesis, the one-pot method using benzyl chloride and K₂CO₃ in isopropyl alcohol is recommended due to its simplicity and cost-effectiveness. Critical parameters include:

化学反応の分析

Types of Reactions

1-(Benzyloxy)-4-(3-fluorophenyl)benzene can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The fluorophenyl group can be reduced to a phenyl group under specific conditions.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Phenyl derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

科学的研究の応用

Organic Synthesis

1-(Benzyloxy)-4-(3-fluorophenyl)benzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to act as a building block for various organic syntheses, particularly in creating fluorinated derivatives that exhibit enhanced properties compared to their non-fluorinated counterparts.

Medicinal Chemistry

The compound is investigated for its potential use in drug development due to its pharmacological properties. Fluorinated compounds are known to improve the bioavailability and efficacy of drugs by enhancing their binding affinity to biological targets . Specific applications include:

- Anticancer Research: Preliminary studies suggest that this compound may inhibit certain cancer cell lines by modulating signaling pathways related to cell proliferation and apoptosis.

- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in developing antimicrobial agents.

- Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes critical in various diseases, making it relevant in therapeutic contexts.

Case Study 1: Anticancer Properties

A study explored the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability through apoptosis induction. This highlights its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Research was conducted to assess the antimicrobial properties of fluorinated phenolic compounds similar to this compound. The study demonstrated that these compounds effectively inhibited the growth of several pathogenic bacteria, suggesting their utility in formulating new antibiotics.

作用機序

The mechanism of action of 1-(Benzyloxy)-4-(3-fluorophenyl)benzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its aromatic and fluorinated groups. These interactions can influence the compound’s pharmacokinetics and pharmacodynamics, leading to specific biological effects.

類似化合物との比較

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Features and Physical Properties

Key Observations :

- Substituent Position : The 3-fluorophenyl group in the target compound contrasts with para-substituted fluoroaryl analogues (e.g., 1-(1-(benzyloxy)ethyl)-4-fluorobenzene), which exhibit higher yields (43–53%) in etherification reactions . The meta-fluoro substitution may introduce steric or electronic challenges.

- Functional Groups: Bromomethyl and trifluoromethyl substituents (e.g., in ) significantly increase molecular weight and alter reactivity, enabling homologation reactions. Propenone derivatives (e.g., ) show utility in medicinal chemistry due to ketone reactivity.

Key Observations :

- Catalyst Dependency : Iron chloride catalysts enable eco-friendly etherification but struggle with electron-deficient substrates (e.g., trifluoromethyl derivatives in ).

- Yield Variability: Propenone derivatives (e.g., ) achieve 60% yields via Claisen-Schmidt condensations, whereas brominated homologues (e.g., ) require diazo reagents, yielding 58%.

Spectroscopic and Analytical Data

Table 3: NMR and IR Data Comparison

生物活性

1-(Benzyloxy)-4-(3-fluorophenyl)benzene is a fluorinated organic compound with the potential for significant biological activity. Its unique structure, featuring a benzyloxy group and a fluorinated phenyl ring, has attracted attention in medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is CHF O. The presence of the fluorine atom enhances its reactivity and biological interactions, which may lead to increased binding affinity to various biological receptors.

| Property | Value |

|---|---|

| Molecular Weight | 204.23 g/mol |

| CAS Number | 1352318-28-5 |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can exhibit significant anti-tubercular activity against Mycobacterium tuberculosis and other pathogens. The fluorine atom is believed to enhance the binding affinity to bacterial receptors, thereby increasing antimicrobial efficacy.

- Anticancer Properties : Some benzyloxybenzene derivatives have been investigated for their potential anticancer properties. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

- Optoelectronic Applications : While primarily focused on its biological activity, it is noteworthy that this compound has also been studied for its optoelectronic properties, making it a candidate for applications in organic light-emitting diodes (OLEDs).

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The fluorinated phenyl ring may enhance lipophilicity, allowing better interaction with lipid membranes and various receptors.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Antitubercular Activity : A study demonstrated that certain benzyloxybenzene derivatives exhibited potent antitubercular effects, with IC50 values significantly lower than those of standard drugs used against tuberculosis.

- Cytotoxicity Assessment : In vitro assays conducted on cancer cell lines revealed that derivatives with similar structures induced apoptosis in a dose-dependent manner, suggesting potential use as chemotherapeutic agents .

- Fluorinated Compounds in Drug Design : Research has indicated that incorporating fluorine into drug candidates can improve metabolic stability and bioavailability, making compounds like this compound promising leads in drug development .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds similar to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Benzyloxy-2-fluoro-4-nitrobenzene | Nitro group at para position | Exhibits different electronic properties due to nitro group |

| (2-(Benzyloxy)-4-fluorophenyl)methanol | Methanol group at para position | Increased reactivity due to benzylic alcohol structure |

| N-(4-fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | Cyclopropane ring | Unique cyclic structure affecting steric hindrance |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(benzyloxy)-4-(3-fluorophenyl)benzene to improve yield and purity?

- Methodological Answer : Synthesis often involves O-alkylation of a phenol precursor with benzyl bromide under basic conditions. To optimize:

- Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of intermediates.

- Employ potassium carbonate (K₂CO₃) as a base due to its mild reactivity and compatibility with benzyl halides .

- Monitor reaction progress via TLC or LC-MS to isolate intermediates and reduce byproducts. For example, LC-MS (m/z 362.40) confirmed product formation in analogous benzyloxy-substituted compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and the benzyloxy group (δ ~5.2 ppm, singlet for OCH₂). Fluorine substitution splits signals due to coupling (e.g., ¹⁹F-NMR δ ~-110 ppm for C-F) .

- FT-IR : Detect C-O-C stretching (1039–1267 cm⁻¹) and aromatic C-F bending (624 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H ratios (e.g., C: 75.85% theoretical vs. 75.83% observed) .

Q. How does the benzyloxy group influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The benzyloxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution to the para position. However, steric hindrance from the benzyl group may limit reactivity. For example, cross-etherification of similar compounds (e.g., 4-(trifluoromethyl) derivatives) failed under standard conditions, suggesting substituent-dependent limitations .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for fluorinated benzyloxyarenes?

- Methodological Answer : Contradictions (e.g., failed cross-etherification ) often arise from electronic or steric effects of substituents. To address:

- Perform DFT calculations to map electron density and identify steric clashes.

- Use substituent-tuning: Replace the 3-fluorophenyl group with electron-withdrawing groups (e.g., -NO₂) to test electronic effects on reaction pathways.

- Validate hypotheses via competitive experiments (e.g., comparing reaction rates of substituted analogs) .

Q. How can this compound serve as a precursor for materials science applications?

- Methodological Answer : The fluorinated aromatic core and benzyloxy group enable:

- Organic Electronics : Incorporate into conjugated polymers via Suzuki coupling (using the ethynyl group in analogs like 4-ethynyl derivatives ).

- Nonlinear Optics : Test hyperpolarizability using electric-field-induced second harmonic generation (EFISHG), leveraging the electron-deficient 3-fluorophenyl group .

Q. What mechanistic insights can electrochemical studies provide for fluorinated benzyloxyarenes?

- Methodological Answer : Cyclic voltammetry (CV) of trifluoromethyl analogs revealed pH-dependent oxidation waves (Ep = +1.05 V at pH 3), suggesting proton-coupled electron transfer (PCET). For 3-fluorophenyl derivatives:

- Perform CV in aprotic solvents (e.g., acetonitrile) to decouple proton effects.

- Compare with non-fluorinated analogs to isolate fluorine’s role in stabilizing radical intermediates .

Q. How can researchers design biological probes using this compound?

- Methodological Answer :

- Fluorine as a Tracer : Use ¹⁸F-labeled analogs for PET imaging, leveraging C-F bond stability.

- Bioprobe Synthesis : Introduce a bioorthogonal handle (e.g., alkyne via Sonogashira coupling ) for click chemistry-based conjugation to biomarkers.

- Validate binding via SPR or fluorescence anisotropy, referencing similar benzamide-based biochemical probes .

Q. What experimental pitfalls arise in analyzing substituent effects on aromatic rings?

- Methodological Answer :

- Overlapping Signals : In crowded NMR spectra (e.g., ¹³C NMR δ 110–175 ppm ), use DEPT or HSQC to assign carbons.

- Reaction Selectivity : Steric hindrance from the benzyloxy group may suppress desired reactions (e.g., Friedel-Crafts acylation). Mitigate via microwave-assisted synthesis to enhance kinetic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。